1-Methyl-3-(pyridin-3-ylmethyl)urea
Descripción general
Descripción
1-Methyl-3-(pyridin-3-ylmethyl)urea is a chemical compound with the molecular formula C8H11N3O . It has a molecular weight of 165.19200 .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact mass is 165.09000 .Physical And Chemical Properties Analysis
This compound has a density of 1.125g/cm3 . It has a boiling point of 409ºC at 760 mmHg . The LogP value, which indicates the compound’s lipophilicity, is 1.29240 . The compound’s polar surface area (PSA) is 54.02000 .Aplicaciones Científicas De Investigación
Antiproliferative Agents
A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Among these derivatives, a specific compound was identified to exhibit significant potency against A549, HCT-116, and PC-3 cancer cell lines, surpassing the efficacy of the positive control. This compound induced apoptosis in A549 cells in a concentration-dependent manner and caused cell cycle arrest at the G1 phase. These findings suggest the potential of 1-Methyl-3-(pyridin-3-ylmethyl)urea derivatives as chemotypes for designing effective antiproliferative agents (Zhang et al., 2019).
Another study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives revealed their significant antiproliferative effects against the same set of cancer cell lines, with one derivative demonstrating inhibitory activity comparable to that of the positive control, sorafenib. This highlights the promise of these derivatives as new anticancer agents and potential BRAF inhibitors (Feng et al., 2020).
Chemical Synthesis and Evaluation
The synthesis of N-phenyl-N′-(pyridin-2-ylmethyl)-S-methyl-thiouronium iodide was explored, resulting in a thiouronium salt with potential applications in ionic liquids. This study sheds light on the reactivity and potential applications of this compound derivatives in the synthesis of novel compounds with unique properties (Stojanovic et al., 2010).
Pyrid-2-yl ureas were studied for their conformational isomers and binding constants with cytosine, revealing their ability to facilitate intermolecular complexation. This demonstrates their potential utility in the development of biomolecular recognition systems and probes (Chien et al., 2004).
Mecanismo De Acción
Target of Action
1-Methyl-3-(pyridin-3-ylmethyl)urea is a type of urea compound that has been found to have potential pharmacological effectsUrea compounds are known to have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Another study mentions that urea compounds can act as inhibitors of CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, some urea compounds have been found to inhibit the activity of enzymes such as CDK2 . This inhibition can lead to changes in cellular processes, such as cell cycle regulation.
Biochemical Pathways
Given that urea compounds can inhibit cdk2, it’s likely that they affect pathways related to cell cycle regulation .
Pharmacokinetics
The compound’s molecular weight, density, and boiling point are provided , which can influence its pharmacokinetic properties.
Result of Action
Given that urea compounds can inhibit cdk2, it’s likely that they can affect cell cycle regulation, potentially leading to antiproliferative effects .
Análisis Bioquímico
Biochemical Properties
Urea derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some urea derivatives have been shown to exhibit antiproliferative effects on cancer cell lines . The specific effects of 1-Methyl-3-(pyridin-3-ylmethyl)urea on cell function, signaling pathways, gene expression, and cellular metabolism need to be studied further.
Propiedades
IUPAC Name |
1-methyl-3-(pyridin-3-ylmethyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-3-2-4-10-5-7/h2-5H,6H2,1H3,(H2,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXRQGSWXZPEQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309696 | |
Record name | STK520715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36226-41-2 | |
Record name | NSC213627 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK520715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.